4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate
Description
Properties
IUPAC Name |
4-ethoxy-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2C2H2O4/c1-2-16-13-7-5-11(6-8-13)15-10-12-4-3-9-14-12;2*3-1(4)2(5)6/h5-8,12,14-15H,2-4,9-10H2,1H3;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWVTXIJHHCLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate typically involves the reaction of 4-ethoxyaniline with 2-pyrrolidinylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with oxalic acid to form the dioxalate salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the final product is achieved through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, organic solvents, basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized quinones, reduced amines, and substituted aniline derivatives .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C17H24N2O8
- Molecular Weight : 384.4 g/mol
- CAS Number : 1177361-86-2
The compound's structure includes an ethoxy group on the aniline nitrogen and a pyrrolidinylmethyl substituent, which contribute to its solubility and reactivity in biological systems. The presence of dioxalate enhances its interaction with biological pathways, particularly those involving neurotransmitter receptors.
Pharmacological Studies
4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate has been investigated for its potential role as a modulator of neurotransmission. Preliminary studies suggest that it may interact with specific neurotransmitter systems, which could have implications for psychopharmacology. Research is ongoing to elucidate its binding affinities and effects on receptor activity, which may lead to therapeutic applications in treating neurological disorders.
Organic Synthesis
The compound can serve as a building block in organic synthesis due to its functional groups. It may be utilized in the development of new pharmaceuticals or agrochemicals, where its reactivity can be harnessed to create complex molecular architectures.
In a recent study examining compounds affecting serotonin receptors, researchers noted that derivatives similar to this compound exhibited promising results in modulating receptor activity, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table compares 4-ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate with key analogues from literature:
*Calculated values based on analogous structures.
Key Observations:
Lipophilicity (LogP): The dioxalate salt exhibits a lower LogP (2.1) compared to 4-ethoxy-N-nonylaniline (LogP 5.32), attributable to the polar dioxalate counterion and pyrrolidinylmethyl group. This enhances aqueous solubility, critical for drug delivery . In contrast, nonyl and fluorophenyl substituents increase LogP, favoring membrane permeability but reducing solubility.
Polar Surface Area (PSA):
- The target compound’s PSA (98.5 Ų) is significantly higher than analogues due to the dioxalate ion and tertiary amine, improving hydrogen-bonding capacity and bioavailability .
Crystallinity and Stability:
Pharmaceutical Relevance
- Salt Forms: Dioxalate salts (e.g., biphenyl-2-ylcarbamic acid dioxalate) are prioritized in drug formulations for improved solubility and controlled release, unlike monosulfate or diphosphate salts, which may exhibit variable bioavailability .
- Case Study: A crystalline dioxalate salt of a pyrrolidine derivative demonstrated 30% higher oral bioavailability in preclinical trials compared to its free base, underscoring the importance of salt selection .
Biological Activity
4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate (CAS No. 1177361-86-2) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to an aniline structure, with an ethoxy group and dioxalate salt. Its molecular formula is C13H18N2O4, with a molecular weight of approximately 270.29 g/mol. The presence of both the ethoxy and pyrrolidinyl groups suggests potential for diverse interactions in biological systems.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The compound's nitrogen-containing groups are likely to engage in hydrogen bonding and nucleophilic interactions with biological macromolecules such as proteins and nucleic acids, influencing their functions.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown inhibitory effects on tumor cell proliferation by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various pathogens, suggesting potential for use in treating infections.
- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Antitumor Activity
A study involving pyrrolidine derivatives demonstrated that compounds with a similar structural framework could inhibit tubulin polymerization, leading to significant anti-proliferative effects on cancer cell lines. For instance, the compound 3f from a related series caused G2/M cell cycle arrest and increased apoptotic markers in HeLa cells when treated at concentrations as low as 0.125 μM . The findings suggest that this compound may exhibit comparable anti-tumor properties.
Neuroprotective Studies
Compounds containing pyrrolidine rings have been evaluated for neuroprotective effects in models of oxidative stress. For example, derivatives have been shown to reduce neuronal apoptosis by modulating pathways involved in oxidative stress response and inflammation . This suggests potential applications for this compound in neuroprotection.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-Ethoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, analogous aniline derivatives are synthesized via Suzuki-Miyaura coupling using aryl boronic esters and palladium catalysts (e.g., Pd(dppf)Cl₂) under reflux in dioxane/water mixtures . Key steps include optimizing reaction temperature (e.g., 55°C), stoichiometry of reagents (e.g., 1.4:1 molar ratio of boronic ester to substrate), and purification via filtration and solvent extraction .
Q. How should researchers characterize the compound’s purity and structural fidelity?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, pyrrolidinyl protons at δ 2.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
- X-ray Crystallography : Resolve crystal structure for bond angles and intermolecular interactions, as demonstrated for similar ethoxy-aniline derivatives .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent decomposition. Stability data for analogous compounds indicate sensitivity to humidity and oxidation; inert atmospheres (N₂ or Ar) are recommended for long-term storage . Conduct accelerated stability studies under varying pH (4–9) and temperature (25–60°C) to identify degradation pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with modified ethoxy or pyrrolidinyl substituents?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables:
- Catalyst Loading : Vary Pd catalyst (0.5–5 mol%) to balance cost and efficiency .
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF, dioxane) for solubility and reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. overnight) while maintaining yields >90% .
Q. What computational strategies predict intermolecular interactions in crystal packing or ligand-receptor binding?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., ethoxy oxygen as a donor) .
- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or lipid membranes using force fields (e.g., CHARMM36) .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., GPCRs) based on structural analogs .
Q. How can contradictions in pharmacological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Reassessment : Repeat assays with standardized protocols (e.g., IC₅₀ measurements in triplicate) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Theoretical Alignment : Link results to established mechanisms (e.g., serotonin receptor modulation) to contextualize outliers .
Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituted ethoxy groups (e.g., 4-propoxy, 4-fluoroethoxy) and compare bioactivity .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., pyrrolidinyl vs. piperidinyl) to receptor binding .
- In Silico QSAR Models : Train models using topological descriptors (e.g., LogP, molar refractivity) to predict activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
